molecular formula C10H10ClN3O2S B1448384 {[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]sulfanyl}methanimidamide hydrochloride CAS No. 169559-01-7

{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]sulfanyl}methanimidamide hydrochloride

Cat. No. B1448384
M. Wt: 271.72 g/mol
InChI Key: CHELGSYECLLSSX-UHFFFAOYSA-N
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Description

{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]sulfanyl}methanimidamide hydrochloride is a useful research compound. Its molecular formula is C10H10ClN3O2S and its molecular weight is 271.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality {[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]sulfanyl}methanimidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]sulfanyl}methanimidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Derivatives Synthesis : This compound is used in synthesizing various chemical derivatives. For example, its reaction with different nucleophiles under mild conditions leads to substitution products, demonstrating its versatility in organic synthesis (Egorov et al., 2019).

  • Cyclization Reactions : It's involved in cyclization reactions, such as Pummerer-type cyclization, to produce isoindol-1-ones, a chemical structure used in various synthetic applications (Kobayashi et al., 2011).

Structural and Crystallography Studies

  • Crystal Structure Analysis : The compound has been used in X-ray crystallography studies to determine molecular structures, aiding in understanding its chemical behavior and potential applications (Sakhautdinov et al., 2013).

Biological and Medicinal Research

  • Heparanase Inhibition : Derivatives of this compound have been identified as inhibitors of heparanase, an enzyme involved in tumor metastasis and angiogenesis. This suggests potential therapeutic applications in cancer treatment (Courtney et al., 2004).

  • Antimicrobial Agents : Some derivatives of this compound have shown antimicrobial properties, indicating potential use in developing new antimicrobial drugs (Sah et al., 2011).

Miscellaneous Applications

  • Organometallic Complexes : It's utilized in synthesizing organometallic complexes, highlighting its significance in coordination chemistry and potential catalytic applications (Baker et al., 2012).

  • Ligand for Alkali Metals : This compound serves as a ligand for alkali metals, offering insights into the structural preferences of such complexes (Rajesekharan-Nair et al., 2014).

Future Directions

For more detailed information, refer to the provided sources .

properties

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl carbamimidothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S.ClH/c11-10(12)16-5-13-8(14)6-3-1-2-4-7(6)9(13)15;/h1-4H,5H2,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHELGSYECLLSSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CSC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]sulfanyl}methanimidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]sulfanyl}methanimidamide hydrochloride
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{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]sulfanyl}methanimidamide hydrochloride
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{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]sulfanyl}methanimidamide hydrochloride
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{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]sulfanyl}methanimidamide hydrochloride

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